![molecular formula C17H19ClN2O B1334757 5-Benzyloxytryptamine hydrochloride CAS No. 52055-23-9](/img/structure/B1334757.png)
5-Benzyloxytryptamine hydrochloride
Overview
Description
5-Benzyloxytryptamine (5-BT) is a tryptamine derivative that has been studied for its interactions with serotonin receptors, particularly within the 5-HT1D/1B subtypes. It has been identified as a relatively selective partial agonist at these receptors, showing less efficacy than sumatriptan in inhibiting 5-HT release from guinea pig cortical synaptosomes . Additionally, 5-BT has been found to act as an antagonist
Scientific Research Applications
TRPM8 Antagonism
5-Benzyloxytryptamine hydrochloride has been identified as an antagonist of the TRPM8 ion-channel. In research, it demonstrated an IC50 of 0.34 μM against menthol-stimulated TRPM8 activity. This suggests its potential utility in studies exploring TRPM8's role in various physiological processes (J. Defalco et al., 2010).
Interaction with Serotonin Receptors
Research into the pharmacological properties of 5-Benzyloxytryptamine has shown its high affinity for 5-HT1D receptors. In studies, both 5-Benzyloxytryptamine and sumatriptan contracted canine saphenous veins in vitro, indicating its interaction with serotonin receptors, which may have implications in neurological and cardiovascular research (M. Cohen et al., 1992).
Synthesis and Derivatives
A modified method of Abramovitch for the preparation of tryptamine led to a way to obtain N-acyl derivatives of tryptamine without isolating free tryptamine. This method is significant for synthesizing 5-Benzyloxytryptamine and its derivatives, highlighting its importance in chemical synthesis research (S. Misztal & J. Boksa, 1984).
Neuropharmacological Studies
5-Benzyloxytryptamine has been utilized in studies exploring serotonin's role in neurogenic processes. Its efficacy as a 5-HT1D receptor agonist implies its potential application in neuropharmacological research, particularly in studying the functions and disorders related to serotonin neurotransmission (M. Cohen et al., 1992).
Entomological Pharmacology
In entomology, 5-Benzyloxytryptamine's specific response to 5-hydroxytryptamine (5HT) in insect physiology wasexplored, particularly in the Malpighian tubules of the American cockroach, Periplaneta americana. This study revealed that 5-Benzyloxytryptamine has a significant effect on the muscle of these tubules, suggesting a specific serotonin receptor type in insects, which is pertinent for understanding insect neurophysiology and potentially for developing insect control strategies (L. A. Crowder & D. L. Shankland, 1972).
Neurotransmission Research
The compound's role in modulating neurotransmission has been a focus in neuroscience. Its interaction with serotonin receptors and impact on various neural processes, including synaptic potentials, provides insights into the broader context of neurotransmitter function and regulation in the nervous system (M. Cohen et al., 1992).
Safety And Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It is advised to avoid contact with skin and eyes, and avoid breathing dust .
Relevant Papers Several papers were found during the search. One paper presents a new method for preparing N-acyl derivatives of tryptamine . Another paper discusses the functional and radioligand binding characterization of rat 5-HT6 receptors . These papers could provide more detailed information on the synthesis, mechanism of action, and potential applications of 5-Benzyloxytryptamine hydrochloride.
properties
IUPAC Name |
2-(5-phenylmethoxy-1H-indol-3-yl)ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O.ClH/c18-9-8-14-11-19-17-7-6-15(10-16(14)17)20-12-13-4-2-1-3-5-13;/h1-7,10-11,19H,8-9,12,18H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUWVJCIEWSQGHH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Benzyloxytryptamine hydrochloride | |
CAS RN |
52055-23-9, 20776-45-8 | |
Record name | 1H-Indole-3-ethanamine, 5-(phenylmethoxy)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=52055-23-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 52055-23-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73394 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(phenylmethoxy)-1H-indole-3-ethylamine monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.371 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5-benzyloxy-3-(2-ethylamino)indole hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.007 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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